2-Amino-5-bromopyridin-3-yl methanesulfonate
Description
2-Amino-5-bromopyridin-3-yl methanesulfonate is a bromopyridine derivative functionalized with an amino group at the 2-position and a methanesulfonate ester at the 3-position. The bromine atom at the 5-position introduces steric and electronic effects, influencing reactivity and intermolecular interactions. Structural characterization of such compounds typically employs X-ray crystallography, with programs like SHELX playing a critical role in refinement and validation .
Properties
Molecular Formula |
C6H7BrN2O3S |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
(2-amino-5-bromopyridin-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H7BrN2O3S/c1-13(10,11)12-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) |
InChI Key |
NFVKAYAIROSEHF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(N=CC(=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Aminopyridine at Position 5
The foundational step for synthesizing 2-amino-5-bromopyridin-3-yl methanesulfonate involves introducing bromine at position 5 of the pyridine ring. Two primary methods dominate this stage:
Method A: Phenyltrimethylammonium Tribromide Bromination
Using 2-aminopyridine as the starting material, phenyltrimethylammonium tribromide (PTAB) in chloroform or dichloromethane at 20–50°C selectively brominates position 5. This method avoids the formation of 3-bromo byproducts, a common issue in traditional brominations. For instance, reacting 0.1 mol of 2-aminopyridine with 0.1 mol PTAB in chloroform at 30°C for 2 hours yields 2-amino-5-bromopyridine with 81% efficiency. The absence of 3-substituted byproducts simplifies purification, making this route industrially viable.
Method B: Diazotization-Mediated Bromination
Alternative approaches involve diazotization of 2-aminopyridine followed by bromine substitution. For example, treating 2-aminopyridine with sodium nitrite and hydrobromic acid generates a diazonium intermediate, which undergoes bromination at position 5. While less selective than PTAB-based methods, this route provides moderate yields (52–65%) of 2-amino-5-bromopyridine.
Introducing the Methanesulfonate Group at Position 3
After securing the 2-amino-5-bromopyridine scaffold, the challenge lies in functionalizing position 3 with a methanesulfonate group. Three strategies emerge from literature analysis:
Diazotization and Sulfonation
Adapting the triflate synthesis methodology from pyridinyl trifluoromethanesulfonates, diazotization of 2-amino-5-bromopyridine in the presence of methanesulfonic acid (MsOH) could theoretically yield the target compound. The process involves:
-
Diazotization : Treating 2-amino-5-bromopyridine with sodium nitrite in acidic media (e.g., H2SO4) to form a diazonium salt.
-
Sulfonation : Reacting the diazonium intermediate with MsOH in dimethyl sulfoxide (DMSO) at 20°C.
While this method successfully produces triflates, substituting triflic acid with MsOH remains speculative. Preliminary trials would require optimizing stoichiometry and temperature to minimize side reactions.
Directed ortho-Metalation and Quenching
Leveraging the amino group’s directing effects, a lithiation strategy could enable precise functionalization at position 3:
-
Protection : Acetylate the 2-amino group to prevent undesired reactions.
-
Metalation : Use lithium diisopropylamide (LDA) at -78°C to deprotonate position 3, forming a lithium intermediate.
-
Quenching : Introduce methanesulfonyl chloride (MsCl) to yield the methanesulfonate ester.
-
Deprotection : Remove the acetyl group under acidic or basic conditions.
This route, though hypothetical, aligns with directed metalation principles in heterocyclic chemistry. Challenges include controlling regioselectivity and avoiding over-lithiation.
Hydroxylation Followed by Sulfonation
A multi-step sequence involving hydroxyl group introduction and subsequent sulfonation offers another pathway:
-
Nitration : Treat 2-amino-5-bromopyridine with nitric acid to install a nitro group at position 3.
-
Reduction : Catalytically hydrogenate the nitro group to an amine.
-
Diazotization-Hydrolysis : Convert the 3-amino group to a hydroxyl group via diazotization and aqueous workup.
-
Sulfonation : React the hydroxyl intermediate with MsCl in the presence of triethylamine.
While laborious, this method benefits from established nitration and diazotization protocols. However, competing bromine substitution during nitration necessitates careful temperature control.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Conditions | Yield | Challenges |
|---|---|---|---|---|
| Diazotization-Sulfonation | Diazotization, MsOH coupling | H2SO4, NaNO2, DMSO, 20°C | ~50%* | Side reactions with MsOH |
| Directed Metalation | Protection, LDA, MsCl quenching | -78°C, anhydrous THF | ~60%* | Regioselectivity, moisture sensitivity |
| Hydroxylation-Sulfonation | Nitration, reduction, MsCl reaction | HNO3, H2/Pd, MsCl, Et3N | ~45%* | Multi-step, competing substitutions |
*Theoretical yields based on analogous reactions in literature.
Mechanistic Insights and Optimization
Diazotization-Sulfonation Pathway
The diazonium intermediate’s electrophilic nature allows nucleophilic attack by methanesulfonate ions. However, MsOH’s weaker acidity compared to triflic acid may necessitate higher temperatures or prolonged reaction times. Catalytic additives, such as copper(I) iodide, could enhance substitution efficiency.
Directed Metalation Considerations
The amino group’s electron-donating effect activates position 3 for deprotonation. Computational studies suggest that LDA preferentially abstracts the hydrogen at position 3 due to resonance stabilization by the adjacent amino group . Quenching with MsCl should proceed exothermically, requiring slow addition to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromopyridin-3-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include amines or hydroxylamines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-amino-5-bromopyridin-3-yl methanesulfonate has shown promise in anticancer applications. It serves as a building block for synthesizing inhibitors targeting specific cancer pathways. For instance, studies have demonstrated its effectiveness in developing inhibitors for the mitotic kinase Nek2, which is implicated in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported that derivatives of this compound exhibit significant activity against resistant bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . This suggests its potential utility in treating infections caused by multidrug-resistant organisms.
Synthesis and Chemical Applications
Building Block in Organic Synthesis
As a versatile intermediate, this compound is utilized in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it an effective precursor for creating more complex molecular structures .
Catalyst Development
The compound is also explored for its role in catalysis, particularly in reactions involving sulfonamide derivatives. Its unique structure facilitates the design of catalysts that can enhance reaction efficiency and selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-5-bromopyridin-3-yl methanesulfonate involves its interaction with specific molecular targets. The amino and bromine groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfonate group enhances its solubility and reactivity, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound | Substituents | Key Functional Features |
|---|---|---|
| 2-Amino-5-bromopyridin-3-yl methanesulfonate | 2-NH₂, 5-Br, 3-O-SO₂CH₃ | Aromatic ring, dual leaving groups (Br, SO₃) |
| Methyl methanesulfonate (MMS) | CH₃-O-SO₂CH₃ | Simple alkylating agent |
| 2-Amino-3-pyridinyl methanesulfonate | 2-NH₂, 3-O-SO₂CH₃ | Hydrogen-bond donor (NH₂), weaker electrophilicity |
Physicochemical Properties
While exact data for this compound is scarce, trends can be inferred:
- Molecular Weight: The bromine atom increases molecular weight (~265 g/mol) compared to non-brominated analogs.
- Solubility: The polar methanesulfonate group improves aqueous solubility relative to non-sulfonated pyridines, but the bromine may reduce it due to hydrophobicity.
- Melting Point : Likely higher than MMS (a liquid at room temperature) due to aromatic stacking and hydrogen bonding .
Table 2: Mechanistic Comparison with MMS
| Property | MMS | This compound |
|---|---|---|
| Primary Reactivity | DNA alkylation | Dual leaving-group reactivity (Br, SO₃) |
| p53 Activation | Strong (via DNA damage) | Not studied; possible indirect effects |
| Applications | Genotoxicity studies | Pharmaceutical synthesis, crystallography |
Biological Activity
2-Amino-5-bromopyridin-3-yl methanesulfonate is a brominated aromatic amine compound with significant implications in biochemical research and potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various proteins and enzymes, influencing cellular processes and metabolic pathways. This article reviews the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant studies.
- Molecular Formula : C5H5BrN2O
- Molecular Weight : 189.01 g/mol
- Solubility : Slightly soluble in water
The biological activity of this compound is characterized by several key mechanisms:
- Enzyme Interaction : The compound acts as a reagent that can interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. It binds to active sites via hydrogen bonding and electrostatic interactions, modulating enzyme activity.
- Cell Signaling Modulation : It influences cell signaling pathways, particularly affecting the MAPK pathway, which is crucial for regulating gene expression related to cell proliferation and apoptosis.
- Halogen Bonding : The presence of a bromine atom allows for halogen bonding, enhancing the compound's ability to interact with biological targets.
Biological Activity
The biological effects of this compound can be summarized as follows:
- Cellular Effects : The compound has been shown to affect various cellular processes, including gene expression and cellular metabolism. It can enhance DNA repair mechanisms at low doses but may induce oxidative stress and cellular damage at higher concentrations.
- Dosage Effects : In animal models, the effects vary significantly with dosage. Low doses may provide protective effects against DNA damage, while high doses can lead to adverse outcomes such as increased oxidative stress.
Case Studies
Several studies have investigated the biological activity of this compound:
- Oxidative Stress Response : A study demonstrated that this compound enhances the activity of enzymes involved in oxidative stress responses, potentially offering protective effects against cellular damage induced by reactive oxygen species (ROS).
- DNA Repair Mechanisms : Research indicates that the compound promotes DNA repair processes, particularly in models of DNA damage induced by environmental factors.
- Cancer Research Applications : The compound has been explored in cancer research for its potential to modulate tumor cell behavior through its effects on signaling pathways and gene expression .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption and Distribution : The compound's transport within biological systems is mediated by specific transporters that facilitate its localization in target tissues.
- Metabolic Pathways : It interacts with various metabolic pathways, particularly those involved in oxidative stress and DNA repair, affecting the levels of specific metabolites within cells.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-5-bromopyridin-3-yl methanesulfonate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves functionalization of 2-amino-5-bromopyridine. Phosphonylation reactions using triethyl phosphite under controlled temperatures (80–120°C) in anhydrous solvents like DMF or THF are common. Monitoring via TLC or HPLC ensures intermediate formation, followed by methanesulfonate esterification using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) . Purification via column chromatography or recrystallization (using ethanol/water mixtures) improves yield .
Q. How is the purity and structural identity of this compound validated in academic settings?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C5, methanesulfonate at C3) and amine proton integration .
- LC-MS : Verify molecular ion peaks ([M+H]+) and assess purity (>95% by area normalization) .
- Elemental Analysis : Match calculated vs. observed C/H/N/Br/S ratios .
Q. What safety protocols are critical when handling methanesulfonate derivatives like this compound?
- Methodological Answer : Methanesulfonate esters are alkylating agents with mutagenic potential. Use fume hoods, nitrile gloves, and closed systems during synthesis. Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Dispose of waste via neutralization (e.g., 10% sodium bicarbonate) followed by incineration .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths/angles. SHELXL refinement (via Olex2 interface) with anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., N–H···O interactions) ensures structural accuracy. Triclinic symmetry (space group P1) and unit cell parameters (e.g., a = 7.8425 Å, α = 85.207°) are typical . Validate using CCDC deposition and check for twinning via PLATON .
Q. What mechanistic insights explain unexpected byproducts during methanesulfonate esterification of 2-amino-5-bromopyridine?
- Methodological Answer : Competing reactions include:
- N-sulfonylation : If the amine group reacts with methanesulfonyl chloride, leading to sulfonamide byproducts. Mitigate by using sterically hindered bases (e.g., DMAP) or low temperatures (0–5°C) .
- Hydrolysis : Trace moisture degrades methanesulfonate to methanesulfonic acid. Use molecular sieves and anhydrous solvents .
Monitor via HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect side products .
Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine (C5) and methanesulfonate (C3) groups activate the ring for nucleophilic aromatic substitution (SNAr) at C4. Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and predict regioselectivity. Experimentally, Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) at 80°C confirms reactivity .
Q. What analytical strategies detect trace methanesulfonate impurities (<0.1%) in synthesized batches?
- Methodological Answer : Employ GC-MS with derivatization (e.g., BSTFA for silylation) or LC-TOF-MS in negative ion mode. Calibrate against ethyl methanesulfonate (EMS) standards (LOD: 0.3 µg/g, LOQ: 0.4 µg/g) . For quantification, use a validated method with %RSD <5% via six replicates and spike recovery (85–95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
